Dimethyl DL-aspartate

Description

Chemical Identity and Nomenclature

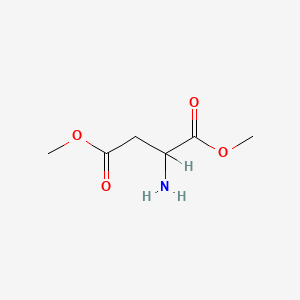

This compound, formally designated as dimethyl 2-aminobutanedioate, represents the dimethyl ester derivative of the naturally occurring amino acid aspartic acid. The compound possesses the molecular formula C₆H₁₁NO₄ and exhibits a molecular weight of 161.16 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is dimethyl 2-aminobutanedioate, reflecting its structural composition as a diester of aspartic acid with methyl groups substituting both carboxylic acid functionalities.

The Chemical Abstracts Service registry number for this compound is 40149-67-5, which serves as its unique chemical identifier in databases worldwide. This registry number specifically refers to the racemic mixture containing both the D and L enantiomers in equal proportions. The compound is also known by several alternative names in chemical literature, including 1,4-dimethyl 2-aminobutanedioate and dimethyl 2-aminosuccinate. These nomenclature variations reflect different systematic approaches to naming the compound based on its structural features and functional group arrangements.

The structural characteristics of this compound can be represented by the International Chemical Identifier key BYHXBBOSJKPUJL-UHFFFAOYSA-N, which provides a standardized method for representing its molecular structure in computational databases. The compound's structure features a central carbon atom bearing an amino group, with two methyl ester groups attached to the carbon chain at positions that correspond to the original carboxylic acid functionalities of aspartic acid.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Chemical Abstracts Service Number | 40149-67-5 |

| International Union of Pure and Applied Chemistry Name | dimethyl 2-aminobutanedioate |

| International Chemical Identifier Key | BYHXBBOSJKPUJL-UHFFFAOYSA-N |

| Average Mass | 161.157 |

| Monoisotopic Mass | 161.068808 |

The stereochemistry of this compound presents an important consideration in its chemical identity, as the compound exists as a racemic mixture containing equal amounts of both D and L enantiomers. This racemic nature distinguishes it from the individual enantiomers, such as dimethyl L-aspartate, which carries the Chemical Abstracts Service number 6384-18-5 and represents only the L-configuration. The presence of both enantiomers in the DL-form affects the compound's physical properties and biological activity patterns compared to the pure enantiomeric forms.

Historical Context in Organic Chemistry Research

The development of this compound as a research compound traces its origins to the broader historical context of amino acid ester chemistry, which emerged as a significant field following the discovery of aspartic acid itself in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry. These pioneering researchers first isolated aspartic acid through the hydrolysis of asparagine, which had been previously identified from asparagus juice in 1806. The subsequent development of esterification techniques allowed chemists to create more stable and manipulable derivatives of amino acids, leading to the synthesis of compounds like this compound.

The synthesis of amino acid esters gained particular prominence in organic chemistry research during the mid-twentieth century as chemists sought to develop more efficient methods for peptide synthesis and amino acid modification. The Fischer esterification process, developed earlier, provided a foundation for creating stable ester derivatives of amino acids that could be manipulated under conditions where the free amino acids themselves would be unstable or reactive. This methodology proved essential for advancing synthetic organic chemistry and biochemical research applications.

Research into dimethyl aspartate derivatives expanded significantly during the 1950s and 1960s, as evidenced by patent literature describing the synthesis of aspartic acid esters and their preparation methods. A notable patent from 1948 detailed methods for producing aspartic acid esters through the reaction of primary amines with maleic acid esters, demonstrating the growing industrial and research interest in these compounds. These early synthetic approaches established fundamental methodologies that continue to influence contemporary synthetic strategies for amino acid ester preparation.

The regioselective hydrolysis of aspartate diesters emerged as a significant research focus in the 1990s, with enzyme-catalyzed approaches providing new insights into the selective manipulation of these compounds. Research by Stein and Toogood demonstrated that porcine liver esterase could achieve regioselective hydrolysis of aspartate diesters, preferentially hydrolyzing the alpha-ester group while leaving the beta-ester intact. This enzymatic selectivity provided researchers with powerful tools for creating differentially protected aspartate derivatives, which proved valuable for peptide synthesis and protein chemistry applications.

Table 2: Historical Milestones in this compound Research

| Year | Development | Significance |

|---|---|---|

| 1827 | Discovery of aspartic acid by Plisson and Henry | Foundation for subsequent ester derivative development |

| 1948 | Patent for aspartic acid ester synthesis methods | Industrial recognition of synthetic utility |

| 1959 | Publication of N-alkyl-aspartic acid synthesis methods | Expansion of derivatization techniques |

| 1995 | Enzyme-catalyzed regioselective hydrolysis studies | Introduction of biocatalytic approaches |

| 2015 | Conformational analysis of aspartic acid dimethyl ester | Advanced spectroscopic characterization |

The conformational analysis of dimethyl aspartate derivatives represents a more recent development in the historical trajectory of this compound's research applications. Studies published in 2015 utilized advanced spectroscopic techniques and theoretical calculations to evaluate the conformational preferences of L-aspartic acid dimethyl ester and its N-acetylated derivative. These investigations employed omega B97X-D density functional theory calculations with augmented correlation-consistent polarized valence triple-zeta basis sets to determine preferred molecular conformations both in isolated phases and in solution.

Contemporary research has expanded to include the synthesis of novel unnatural alpha-amino acids incorporating dimethyl aspartate structures. Recent work published in 2021 described efficient methods for preparing unnatural alpha-amino acid derivatives containing specialized chromophores linked through isoxazole groups. These developments demonstrate the continued evolution of this compound chemistry and its applications in creating sophisticated molecular architectures for advanced research applications.

The historical development of this compound research reflects broader trends in organic chemistry, including the progression from simple isolation and characterization studies to sophisticated synthetic methodologies and advanced analytical techniques. This evolution has established this compound as a versatile platform for chemical synthesis and biochemical investigation, with applications spanning from fundamental mechanistic studies to advanced materials development.

Properties

CAS No. |

40149-67-5 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

dimethyl 2-aminobutanedioate |

InChI |

InChI=1S/C6H11NO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3,7H2,1-2H3 |

InChI Key |

BYHXBBOSJKPUJL-UHFFFAOYSA-N |

SMILES |

COC(=O)CC(C(=O)OC)N |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N |

Other CAS No. |

40149-67-5 |

sequence |

X |

Origin of Product |

United States |

Scientific Research Applications

Neuropharmacological Applications

1.1 Role in Neurotransmission

DMDA is closely related to D-aspartate (D-Asp), a naturally occurring amino acid that functions as a neurotransmitter. D-Asp has been shown to enhance N-methyl-D-aspartate receptor (NMDAR) activity, which plays a crucial role in synaptic plasticity and memory formation. Studies indicate that D-Asp can stimulate long-term potentiation (LTP) in the hippocampus, thereby improving spatial memory performance in animal models .

1.2 Cognitive Enhancement

Research has demonstrated that chronic consumption of D-Asp can lead to improvements in cognitive functions such as memory retrieval and learning. For instance, a study involving mice showed that D-Asp consumption resulted in more stable memory during retrieval tasks, suggesting its potential as a cognitive enhancer .

1.3 Neuroprotective Effects

D-Asp exhibits neuroprotective properties by preventing neuronal degeneration through the activation of NMDARs and metabotropic glutamate receptors. This mechanism is particularly relevant in conditions of neurodegeneration, where D-Asp levels may influence the homeostasis of the glutamatergic system, thus suppressing neurodegenerative processes .

Reproductive Biology Applications

2.1 Spermatogenesis Promotion

D-Asp has been implicated in promoting spermatogenesis by stimulating the proliferation of spermatogonia through NMDAR-mediated pathways. This stimulation leads to increased expression of steroidogenic enzymes, enhancing testosterone production and supporting male fertility .

2.2 Hormonal Regulation

In addition to its role in spermatogenesis, D-Asp is involved in hormone regulation within the endocrine system. It has been shown to influence the secretion of hormones such as luteinizing hormone (LH) and testosterone, suggesting its importance in reproductive health .

Clinical Insights and Case Studies

3.1 Anti-NMDA Receptor Encephalitis

A significant clinical application of understanding D-Asp's role is seen in anti-NMDA receptor encephalitis, a severe autoimmune disorder characterized by psychiatric symptoms and neurological impairment. The condition is often associated with altered levels of NMDA receptors and may benefit from treatments targeting glutamatergic signaling pathways, where D-Asp plays a critical role .

3.2 Behavioral Studies

Behavioral studies in rodent models have indicated that alterations in D-Asp levels can affect synaptic morphology and cognitive function. For example, increased levels of D-Asp have been correlated with enhanced dendritic growth and spine density in neurons, which are indicative of improved synaptic connectivity and cognitive performance .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Neurotransmission | Enhances NMDAR activity | Improves LTP and memory retrieval |

| Cognitive Enhancement | Stabilizes memory during retrieval | Chronic consumption leads to better cognitive performance |

| Neuroprotection | Prevents neuronal degeneration | Activates protective signaling pathways |

| Spermatogenesis | Stimulates spermatogonia proliferation | Increases testosterone production |

| Hormonal Regulation | Influences hormone secretion | Affects LH and testosterone levels |

| Clinical Relevance | Associated with anti-NMDA receptor encephalitis | Highlights potential therapeutic targets |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares dimethyl DL-aspartate with structurally related aspartate esters and salts:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| This compound | C₆H₁₁NO₄ | 161.16 | 40149-67-5 | Racemic methyl ester; used in synthesis. |

| Diethyl DL-aspartate | C₈H₁₅NO₄ | 189.21 | 43101-48-0 | Ethyl ester; higher lipophilicity than dimethyl form. |

| Dimethyl L-aspartate HCl | C₆H₁₁NO₄·HCl | 197.62 | 32213-95-9 | L-enantiomer with hydrochloride counterion; chiral specificity. |

| Potassium hydrogen DL-aspartate | C₄H₆KNO₄ | 171.20 | Not specified | Potassium salt; studied for antioxidant and longevity effects. |

| Magnesium DL-aspartate tetrahydrate | C₈H₁₂MgN₂O₈·4H₂O | 316.60 | 215528-79-3 | Magnesium salt with hydration; used in mineral supplementation. |

Key Observations :

- Ester Groups: Methyl (dimethyl) vs. ethyl (diethyl) esters influence lipophilicity and bioavailability.

- Counterions : Hydrochloride (Dimethyl L-aspartate HCl) and potassium/magnesium salts (Potassium hydrogen DL-aspartate, Magnesium DL-aspartate) alter solubility and biological interactions. For example, magnesium salts are used in mineral supplements .

- Stereochemistry : The DL-form (racemic) vs. L-form (enantiopure) impacts biological activity. Enantiopure compounds often exhibit target specificity, as seen in L-aspartate salts .

Potassium Hydrogen DL-Aspartate

- Its racemic mixture (DL-form) may interact with chiral targets like proteins, though the L-isomer (L-aspartic acid potassium salt) specifically inhibits oxidative stress-induced apoptosis .

- Comparative Efficacy : A study comparing potassium magnesium L-, D-, and DL-aspartate stereoisomers found that the DL-form was less effective than enantiopure L- or D-forms in replenishing potassium and magnesium levels in animal models .

Dimethyl L-Aspartate Hydrochloride

- As an enantiopure compound, it is structurally optimized for interactions with biological systems requiring L-amino acids, such as enzyme binding sites. This specificity is absent in the racemic this compound .

Magnesium DL-Aspartate Tetrahydrate

- Used in dietary supplements for magnesium delivery. The DL-form’s efficacy in mineral absorption is debated, as enantiopure L-aspartate may offer better bioavailability .

Preparation Methods

Direct Esterification of DL-Aspartic Acid

One straightforward method to prepare dimethyl DL-aspartate is through esterification of DL-aspartic acid with methanol under acidic conditions. This classical approach typically involves refluxing DL-aspartic acid in methanol with a strong acid catalyst such as sulfuric acid or hydrochloric acid, which promotes the formation of the dimethyl ester.

- Reaction Conditions : Reflux in methanol with HCl or H2SO4 catalyst.

- Outcome : this compound is obtained after reaction completion and purification.

- Limitations : This method can lead to partial racemization and requires careful control of reaction time and temperature to optimize yield and purity.

Synthesis via Dimethyl Fumarate Derivatives and Enzymatic Conversion

A more advanced and selective route involves the synthesis of this compound from dimethyl fumarate derivatives followed by enzymatic amination.

Step 1: Preparation of Dimethyl 2-Substituted Fumarate Derivatives

Dimethyl acetylenedicarboxylate reacts with various alcohols in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst to form dimethyl 2-substituted fumarate derivatives. This reaction proceeds at room temperature over 12 hours, yielding trans-isomers, which are preferred for further synthesis.Step 2: Enzymatic Synthesis of this compound

Using a mutant enzyme MAL-L384A, ammonia is added to the fumarate derivatives to produce the corresponding amino acid derivatives, including this compound. The enzymatic reaction is performed in an aqueous buffer at pH 9.5 and room temperature for 24 hours, followed by enzyme inactivation and purification steps.-

- High regio- and stereoselectivity.

- Broad substrate scope allowing synthesis of various 3-substituted aspartate derivatives.

- Mild reaction conditions reduce side reactions and racemization.

Yields and Conversion :

Conversion rates range from 60% to 98%, with isolated yields of amino acid products between 26% and 58% depending on the substrate (Table 1 in source).

Protection-Methylation-Deprotection Strategy for N-Methyl Aspartates (Applicable to this compound)

Although primarily described for N-methyl-D-aspartic acid, this method's principles are relevant for preparing ester derivatives such as this compound with controlled substitution.

Step 1: Amino Protection

DL-aspartic acid is first protected at the amino group using tert-butyl dicarbonate (BOC) in a solvent mixture of acetone, water, and triethylamine at 35–40 °C for 6–7 hours, yielding N-BOC-DL-aspartic acid with about 80% yield.Step 2: Methylation (Leuchart-Wallach Reaction)

The protected amino acid undergoes methylation using trioxymethylene in anhydrous formic acid at 55–60 °C for 1 hour, then at room temperature for 1–1.5 hours, followed by reflux for 4–5 hours. This step avoids toxic methylating agents like methyl iodide or dimethyl sulfate and prevents over-methylation.Step 3: Deprotection

The BOC protecting group is removed using 37% hydrochloric acid at 60–65 °C for approximately 5 hours to yield the methylated aspartate derivative.Benefits :

- Avoids toxic reagents.

- High purity and yield.

- Suitable for industrial scale-up due to safety and environmental considerations.

Continuous Process from Unsaturated Dicarboxylic Acids

A patented industrial process describes the production of D,L-aspartic acid (precursor to this compound) by reacting unsaturated dicarboxylic acids (e.g., maleic acid, fumaric acid) or their anhydrides with excess aqueous ammonia under elevated temperature and pressure.

-

- Continuous flow reactor with controlled temperature and pressure.

- Reaction produces diammonium D,L-aspartate.

- Neutralization with acids (mineral acid, unsaturated dicarboxylic acid, or CO2) yields D,L-aspartic acid.

- Isolation and purification follow.

Relevance :

This process provides a scalable route to DL-aspartic acid, which can be further esterified to this compound.

Data Summary Table: Key Preparation Methods for this compound

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | DL-aspartic acid | Methanol, HCl or H2SO4, reflux | Moderate | Simple, classical method | Possible racemization, harsh conditions |

| Enzymatic Synthesis via Fumarate | Dimethyl fumarate derivatives | DABCO catalyst, MAL-L384A enzyme, buffer pH 9.5 | 26–58 (isolated) | High selectivity, mild conditions | Multi-step, enzyme cost |

| Protection-Methylation-Deprotection | DL-aspartic acid (BOC protected) | tert-Butyl dicarbonate, trioxymethylene, HCl | Good (80% for BOC step) | Avoids toxic reagents, industrially viable | Multi-step, requires careful control |

| Continuous Ammonia Reaction | Maleic/fumaric acid or anhydride | Excess aqueous ammonia, elevated temp/pressure | High (industrial scale) | Scalable, continuous process | Requires specialized equipment |

Research Findings and Notes

The enzymatic method using MAL-L384A shows broad substrate tolerance and excellent conversions, enabling synthesis of various substituted aspartate derivatives, including this compound, with good isolated yields and stereochemical control.

The protection-methylation-deprotection approach avoids the use of hazardous methylating agents, improving safety and environmental impact while maintaining high product purity and yield.

The continuous process for D,L-aspartic acid production provides an efficient industrial route, which can be coupled with esterification steps to obtain this compound on a large scale.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Dimethyl DL-aspartate, and how can purity be verified experimentally?

- Methodological Answer : this compound is typically synthesized via esterification of DL-aspartic acid with methanol under acidic catalysis. A reflux setup with sulfuric acid as a catalyst is commonly employed. Post-synthesis, purification involves vacuum distillation or column chromatography using silica gel (eluent: ethyl acetate/hexane mixture). Purity verification requires HPLC with a C18 column and UV detection at 210 nm, calibrated against a certified reference standard. For quantitative analysis, integrate peak areas and compare retention times to known standards .

Q. How does the solubility of this compound vary across solvents, and what experimental protocols ensure reproducibility?

- Methodological Answer : Solubility studies should use a gravimetric or laser-monitored dynamic method (e.g., laser diffraction in saturated solutions). Prepare solutions in polar solvents (water, methanol, ethanol) and non-polar solvents (hexane) at controlled temperatures (278–348 K). Stir mixtures until equilibrium, filter undissolved solids, and quantify dissolved compound via UV-Vis spectroscopy or HPLC. Data should be modeled using the Apelblat equation or van’t Hoff analysis to predict solubility under varying conditions .

Q. What analytical techniques are recommended for characterizing this compound in complex biological matrices?

- Methodological Answer : For biological samples (e.g., cell lysates or serum), employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Use a deuterated internal standard (e.g., D₃-DL-aspartate) to correct for matrix effects. Chromatographic separation can be achieved with a HILIC column (2.1 × 100 mm, 1.7 µm). Validate the method for linearity (1–100 ng/mL), precision (RSD < 15%), and recovery (>80%) .

Advanced Research Questions

Q. How can this compound be integrated into electrophysiological studies to investigate ion channel modulation?

- Methodological Answer : In patch-clamp experiments, prepare a Krebs-Ringer buffer containing 5 mM this compound to mimic physiological conditions. Adjust pH to 7.4 using KOH and osmolarity to 290 mOsm/kg. For intracellular solutions in whole-cell recordings, include 10 mM this compound to stabilize membrane potentials. Address liquid junction potentials (e.g., 11 mV correction) during data analysis to ensure accurate action potential measurements .

Q. What role does this compound play in microbial metabolism assays, and how should experimental workflows be designed?

- Methodological Answer : In microbial studies (e.g., assessing amino acid utilization), incorporate this compound into API 50CH or API ZYM kits. Inoculate bacterial strains in minimal media with 0.5% this compound as the sole carbon source. Monitor growth via OD₆₀₀ measurements and metabolite production via GC-MS. For fatty acid analysis, extract lipids using the Bligh-Dyer method and analyze via FAME-GC .

Q. How can contradictory data on the reactivity of this compound in peptide synthesis be resolved?

- Methodological Answer : Contradictions in coupling efficiency may arise from steric hindrance or racemization. Optimize reaction conditions by:

- Temperature : Perform reactions at 0–4°C to minimize racemization.

- Activating agents : Compare HOBt/DIC vs. HATU/DIPEA systems via HPLC chiral analysis.

- Solvent polarity : Test dichloromethane vs. DMF to assess solvent effects on reaction kinetics.

Validate results using circular dichroism (CD) spectroscopy to confirm enantiomeric purity .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships involving this compound in cellular assays?

- Methodological Answer : For dose-response curves (e.g., cytotoxicity or enzyme inhibition), use nonlinear regression (four-parameter logistic model) in software like GraphPad Prism. Calculate IC₅₀ values with 95% confidence intervals. For high-throughput screens, apply Z-factor validation to ensure assay robustness. Normalize data to vehicle controls and correct for background fluorescence .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.